
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce dihydroimidazole compounds.
Scientific Research Applications
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Another imidazole derivative with similar structural features.
4,5-Dihydro-1H-imidazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: A more complex imidazole derivative with additional substituents.
Uniqueness
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes.
Properties
CAS No. |
151267-26-4 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.185 |
IUPAC Name |
methyl 2,5-dimethyl-4,5-dihydro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(7(10)11-3)9-5(2)8-4/h4,6H,1-3H3,(H,8,9) |
InChI Key |
KVILWPRZUNHTLQ-UHFFFAOYSA-N |
SMILES |
CC1C(N=C(N1)C)C(=O)OC |
Synonyms |
1H-Imidazole-4-carboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B582793.png)
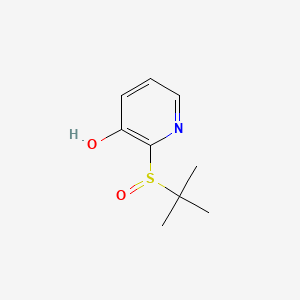
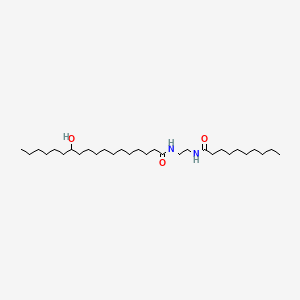
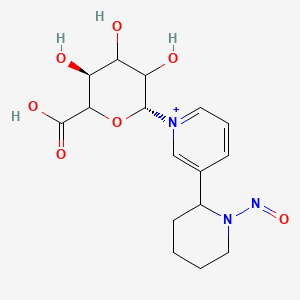
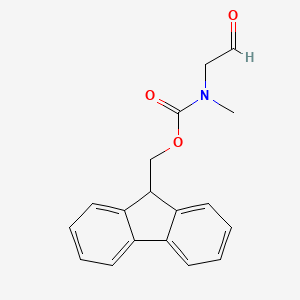
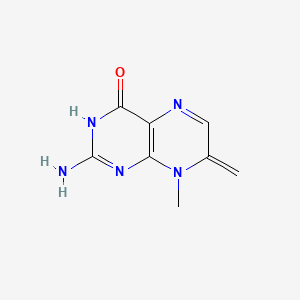
![N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)
